An In-Depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)aniline Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of 3-(Furan-2-yl)aniline hydrochloride. This compound, which incorporates both a furan and an aniline moiety, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] While specific experimental data for the 3-isomer is not extensively published, this document synthesizes information from established chemical principles and data from closely related analogues to offer a robust profile for researchers, scientists, and drug development professionals. Key sections include physicochemical properties, predictive spectroscopic analysis, detailed, field-proven synthetic protocols, reactivity, and critical safety information.
Compound Identification and Physicochemical Properties
3-(Furan-2-yl)aniline hydrochloride is the salt form of the free base, 3-(Furan-2-yl)aniline. The protonation of the aniline nitrogen to form the hydrochloride salt is a common strategy to enhance the compound's stability and aqueous solubility, which is a desirable trait for many pharmaceutical and experimental applications.[3]
| Property | Value / Description | Rationale / Comparative Data Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO | Derived from structure.[4] |
| Molecular Weight | 195.65 g/mol | Calculated from molecular formula.[5] |
| Appearance | White to off-white or tan crystalline solid | Typical appearance for aniline salts.[6] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base.[6] |
| Melting Point | Data not available. | For context, aniline hydrochloride melts at 198°C.[7][8] The melting point will be substantially different from the free base. |
| Boiling Point | Data not available. | Decomposes upon strong heating. Aniline hydrochloride boils at 245°C.[8] |
Spectroscopic Characterization: A Predictive Analysis
Definitive experimental spectra for 3-(Furan-2-yl)aniline hydrochloride are not widely available. However, a detailed predictive analysis based on the known spectral behavior of furan, aniline, and related structures provides a strong framework for its characterization.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex and highly informative.
-
Aniline Protons (Aromatic): The protons on the 1,3-disubstituted benzene ring will not present as simple doublets. Instead, they will form a complex multiplet system (an ABCD spin system) in the aromatic region, typically between δ 7.0-7.8 ppm.
-
Furan Protons (Aromatic): Three distinct signals are expected for the furan ring protons. The proton at the 5-position will likely appear as a doublet of doublets around δ 7.6 ppm. The proton at the 3-position will be a doublet of doublets around δ 6.7 ppm, and the proton at the 4-position will appear as a doublet of doublets around δ 6.5 ppm.
-
Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and the solvent used (e.g., DMSO-d₆ or D₂O). This peak will be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 10 unique signals corresponding to the carbon atoms in the molecule, all expected within the aromatic region (δ 100-160 ppm). The carbon attached to the nitrogen will be shifted downfield, as will the carbons of the furan ring attached to the oxygen atom.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A very broad and strong absorption band is expected in the 2500-3200 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).[10][11]
-
C-H Stretching (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).
-
C=C Stretching (Aromatic): Multiple sharp bands of medium intensity are expected between 1450-1600 cm⁻¹.
-
C-O-C Stretching (Furan): A strong, characteristic absorption band for the furan ether linkage is expected around 1010-1080 cm⁻¹.[12]
Mass Spectrometry (MS)
When analyzing the free base (MW: 159.18 g/mol ), the mass spectrum under electron impact (EI) ionization would show a prominent molecular ion peak (M⁺) at m/z = 159.[4]
-
Key Fragmentation: A characteristic fragmentation pattern for furan-containing compounds is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a significant fragment ion at m/z = 131.[13][14][15] Further fragmentation of the aniline moiety would also be observed.
Synthesis and Purification Protocols
The most logical and widely applied method for constructing the C-C bond between the furan and aniline rings is the Suzuki-Miyaura cross-coupling reaction.[16][17] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.[18]
Workflow for Synthesis and Salt Formation
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis of 3-(Furan-2-yl)aniline (Free Base)
Expertise & Causality: This protocol employs a standard Suzuki-Miyaura coupling. The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the catalytic cycle. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step to occur.[19]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add a degassed 4:1 mixture of Toluene:Water as the solvent. Bubble the inert gas through the solution for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 3-bromoaniline is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield pure 3-(Furan-2-yl)aniline.
Protocol 2: Formation of 3-(Furan-2-yl)aniline Hydrochloride
Trustworthiness: This protocol ensures high purity by starting with purified free base and using anhydrous solvents to prevent the formation of hydrates or the hydrolysis of the product. Washing with cold solvent minimizes product loss.
-
Preparation: Dissolve the purified 3-(Furan-2-yl)aniline (1.0 eq) in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.
-
Acidification: Cool the solution in an ice bath (0°C). Slowly add a solution of 2.0 M HCl in diethyl ether (1.1 eq) dropwise with constant stirring.
-
Precipitation: A precipitate will form upon addition of the acid. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted starting material. Dry the final product under high vacuum to yield 3-(Furan-2-yl)aniline hydrochloride.
Chemical Reactivity and Stability
-
Aniline Moiety: The aniline portion of the molecule is a weak base. As the hydrochloride salt, the amine is protonated (-NH₃⁺), rendering it less susceptible to oxidation compared to the free base. It can be readily deprotonated back to the free amine with a mild base.
-
Furan Moiety: The furan ring is an electron-rich aromatic system. While aromatic, it is sensitive to strong acids and can undergo polymerization or ring-opening under harsh acidic conditions. However, under the conditions for hydrochloride salt formation, it is generally stable.
-
Overall Stability: The hydrochloride salt is typically a stable, crystalline solid that is less prone to air oxidation and discoloration than its free base counterpart, making it ideal for long-term storage.[3]
Applications in Research and Drug Development
The 3-(Furan-2-yl)aniline scaffold is a valuable intermediate for the synthesis of more complex molecules. The furan ring is often used in medicinal chemistry as a bioisostere for a phenyl ring, which can modulate a compound's steric and electronic properties, potentially improving metabolic stability or receptor binding interactions.[2][20]
-
Medicinal Chemistry: Derivatives are investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][21][22]
-
Materials Science: The conjugated system of the furan and aniline rings makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.
Safety and Handling
Due to a lack of a specific Safety Data Sheet (SDS) for this exact compound, the hazard profile is based on data for aniline hydrochloride and general aniline derivatives.[7][23][24] The compound should be handled as a hazardous substance.[6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[7][8] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[7][8] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[7][8] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[7][8] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[7][8] |
Handling Precautions:
-
Always use appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
Avoid all direct contact with skin and eyes.
-
High-level exposure to aniline derivatives can cause methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6]
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